molecular formula C6H12N2O2 B13519253 1-Hydroxypiperidine-2-carboxamide

1-Hydroxypiperidine-2-carboxamide

Cat. No.: B13519253
M. Wt: 144.17 g/mol
InChI Key: DATNNHYYNQOZPN-UHFFFAOYSA-N
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Description

1-Hydroxypiperidine-2-carboxamide is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxamide can be synthesized through the amidation of piperidine-2-carboxylic acid with hydroxylamine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating its reaction with hydroxylamine to form the desired amide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and solvent choice) can enhance yield and purity. Catalysts such as titanium tetrachloride (TiCl4) may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hydroxypiperidine-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the phosphatidylinositol-3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparison with Similar Compounds

    Piperidine: A basic structure with similar chemical properties but lacks the hydroxyl and amide groups.

    Piperidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

    Piperidine-2-carboxylamine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 1-Hydroxypiperidine-2-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and applications in various fields .

Biological Activity

1-Hydroxypiperidine-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyl group and a carboxamide group. This unique structure contributes to its reactivity and biological activity.

Biological Activities

This compound has been studied for several biological activities, including:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. Specific minimal inhibitory concentrations (MICs) have been reported, indicating its effectiveness in inhibiting bacterial growth .
  • Anticancer Properties : Research indicates that derivatives of this compound can act as cytotoxic agents targeting specific kinases involved in cancer progression. For instance, certain hybrids derived from this scaffold have shown significant antiproliferative effects against human cancer cell lines, with IC50 values in the low micromolar range .
  • Proteasome Inhibition : The compound has been identified as a reversible proteasome inhibitor, demonstrating potential for treating diseases such as malaria. Its species-selective activity highlights its therapeutic promise .

The mechanism of action for this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : The hydroxyl and carboxamide groups are critical for binding to enzymes and receptors, modulating their activity. For example, studies have shown that the compound can inhibit key enzymes involved in cancer cell proliferation and survival pathways .
  • Signal Transduction Modulation : By affecting signaling pathways related to cell growth and apoptosis, this compound can induce programmed cell death in cancer cells, enhancing its anticancer effects .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Klebsiella pneumoniae, with MICs ranging from <0.03125 to 4 μg/mL .

Anticancer Activity

In a recent investigation, derivatives of this compound were synthesized and tested against multiple human cancer cell lines. One notable derivative exhibited an IC50 value of 0.77 µM, outperforming standard chemotherapy agents like doxorubicin (IC50 = 1.10 µM). This study highlighted the compound's potential as a lead for new anticancer drugs targeting EGFR and CDK2 pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
Piperidine Basic six-membered ring with nitrogenLimited biological activity
Piperidine-2-carboxamide Lacks hydroxyl groupModerate activity
Hydroxypiperidine Lacks carboxamide groupMinimal activity
This compound Contains both hydroxyl and carboxamide groupsBroad spectrum of activities

The presence of both functional groups in this compound enhances its reactivity and biological profile compared to its analogs.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-hydroxypiperidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-3-1-2-4-8(5)10/h5,10H,1-4H2,(H2,7,9)

InChI Key

DATNNHYYNQOZPN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)N)O

Origin of Product

United States

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